molecular formula C14H16N4O2S B2818814 N-((1H-benzo[d]imidazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396557-51-9

N-((1H-benzo[d]imidazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2818814
CAS No.: 1396557-51-9
M. Wt: 304.37
InChI Key: ZLMLKQXBSKIIMI-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a thiazepane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound, such as the benzimidazole and thiazepane rings, contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((1H-benzo[d]imidazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

N-((1H-benzo[d]imidazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to interact with a wide range of biological targets and undergo diverse chemical reactions.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-13-5-6-21-8-11(18-13)14(20)15-7-12-16-9-3-1-2-4-10(9)17-12/h1-4,11H,5-8H2,(H,15,20)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMLKQXBSKIIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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